Lipophilicity (LogP) Comparison: 6-Chloro-2-methylnicotinonitrile is More Lipophilic than Its 2‑Chloro‑6‑methyl Regioisomer
6‑Chloro‑2‑methylnicotinonitrile exhibits a higher calculated octanol‑water partition coefficient (LogP) than its regioisomer, 2‑chloro‑6‑methylnicotinonitrile. The target compound has a reported LogP of 1.92, whereas the 2‑chloro‑6‑methyl analog has a LogP of 1.60 . This 0.32‑unit difference in LogP corresponds to approximately a 2‑fold higher lipophilicity, which can influence membrane permeability and solubility profiles in drug development applications [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.92 |
| Comparator Or Baseline | 2‑Chloro‑6‑methylnicotinonitrile: 1.60 |
| Quantified Difference | ΔLogP = +0.32 (approx. 2‑fold higher lipophilicity) |
| Conditions | Calculated value (ACD/Labs Percepta or similar algorithm) |
Why This Matters
For medicinal chemists optimizing lead compounds, a higher LogP may improve membrane penetration, affecting bioavailability and requiring different formulation strategies.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
